UNC0321

描述

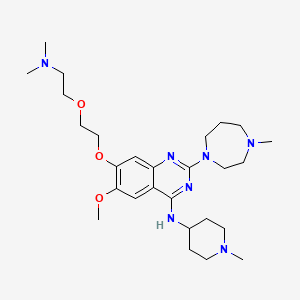

a G9a antagonist; structure in first source

属性

IUPAC Name |

7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N7O3/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34/h19-21H,6-18H2,1-5H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULLUGALUBVBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025974 | |

| Record name | 7-[2-[2-(Dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238673-32-9 | |

| Record name | 7-[2-[2-(Dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

UNC0321: A Technical Guide to the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

UNC0321 is a highly potent and selective small-molecule inhibitor of the protein lysine methyltransferases G9a and G9a-like protein (GLP). As a derivative of the quinazoline scaffold, it was developed through structure-activity relationship (SAR) studies to achieve picomolar potency against its primary targets. The core mechanism of this compound involves the competitive inhibition of substrate peptide binding to G9a and GLP, thereby preventing the methylation of key histone and non-histone proteins. This leads to a reduction in epigenetic marks associated with transcriptional repression, such as histone H3 lysine 9 dimethylation (H3K9me2). Additionally, in specific cellular contexts like human umbilical vein endothelial cells (HUVECs), this compound exhibits a distinct anti-apoptotic mechanism by inhibiting Rab4 expression and subsequently activating the Akt/mTOR survival pathway. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated pathways and workflows.

Core Mechanism of Action: G9a and GLP Inhibition

This compound's primary mechanism of action is the direct inhibition of the enzymatic activity of two closely related protein lysine methyltransferases (PKMTs): G9a (also known as KMT1C or EHMT2) and G9a-like protein (GLP, also known as KMT1D or EHMT1).[1][2] These enzymes are critical regulators of gene expression, primarily catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic modifications that are hallmarks of transcriptional repression.[1][3] G9a and GLP also methylate non-histone proteins, including the tumor suppressor p53 at lysine 373, which can lead to its inactivation.[2][4]

This compound acts as a substrate-competitive inhibitor, occupying the peptide-binding groove of the enzymes and preventing their interaction with histone tails and other protein substrates.[1][3] This mode of inhibition is distinct from competition with the methyl-donor cofactor S-adenosyl-L-methionine (SAM).[3] By blocking the catalytic function of G9a and GLP, this compound effectively prevents the deposition of H3K9me2 marks at target gene loci, leading to a more open chromatin state and the potential for gene re-expression.

Secondary Mechanism: Anti-Apoptosis in HUVECs

In the specific context of Human Umbilical Vein Endothelial Cells (HUVECs) under high-glucose stress, this compound demonstrates a secondary, anti-apoptotic mechanism.[5][6] This effect is mediated through the significant inhibition of Rab4 GTP-binding protein expression.[5][7] The downregulation of Rab4 leads to the subsequent activation of the pro-survival Akt/mTOR signaling pathway.[5][8]

Activated Akt (p-AKT) and mTOR (p-mTOR) promote cell survival by modulating the expression of apoptosis-related proteins.[7] Treatment with this compound results in the downregulation of the pro-apoptotic proteins Bax and Cleaved-Caspase 3, alongside an upregulation of the anti-apoptotic protein Bcl-2.[7][8] This shift in the balance of apoptotic regulators ultimately inhibits programmed cell death and promotes cell proliferation and migration in this model system.[5]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The data are summarized below.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | Parameter | Value | Reference(s) |

| G9a | - | Ki | 63 pM | [2][7][9] |

| G9a | CLOT | IC50 | 6 nM | [2][7][10] |

| G9a | ECSD | IC50 | 9 nM | [2][7][10] |

| GLP | CLOT | IC50 | 23 nM | [2][7] |

| GLP | ECSD | IC50 | 15 nM | [2][7][10] |

| CLOT: Chemiluminescence-based Oxygen Tunneling Assay; ECSD: Enzyme-Coupled SAH Detection Assay. |

Table 2: Cellular Activity and Cytotoxicity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference(s) |

| MDA-MB-231 | In-Cell Western (H3K9me2) | IC50 | 11 µM | [7][10] |

| MDA-MB-231 | MTT Assay (Viability) | EC50 | > 40 µM | [7] |

| HUVEC | Flow Cytometry (Apoptosis) | Effective Conc. | 50-200 pM | [7][8] |

Table 3: Selectivity Profile of this compound

| Off-Target | Assay Type | Parameter | Value | Reference(s) |

| SET7/9 | ECSD | IC50 | > 40 µM | [10] |

| SET8/PreSET7 | ECSD | IC50 | > 40 µM | [10] |

| PRMT3 | ECSD | IC50 | > 40 µM | [10] |

| JMJD2E | ECSD | IC50 | > 40 µM | [10] |

| This compound demonstrates over 40,000-fold selectivity for G9a/GLP compared to SET7/9, SET8, and PRMT3.[11] |

Experimental Protocols

G9a/GLP Biochemical Inhibition Assay (Chemiluminescent Method)

This protocol describes a method to determine the IC50 of this compound against G9a using a chemiluminescent assay that detects the methylated histone substrate.[2][4]

-

Plate Preparation: Use a 96-well plate pre-coated with a histone H3 peptide substrate. Rehydrate wells with 150 µL of TBST buffer (1x TBS, 0.05% Tween-20) for 15 minutes at room temperature (RT). Remove buffer.

-

Blocking: Add 100 µL of Blocking Buffer to each well and incubate for 10 minutes at RT with gentle agitation. Remove buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in 1x HMT Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Master Mix: Prepare a master mix containing 4x HMT Assay Buffer, S-adenosylmethionine (SAM), and water. Add 25 µL of the master mix to each well.

-

Inhibitor Addition: Add 5 µL of diluted this compound or vehicle control to the appropriate wells.

-

Enzyme Addition: Thaw recombinant G9a enzyme on ice. Dilute the enzyme to 2-4 ng/µL in 1x HMT Assay Buffer. Add 20 µL of diluted enzyme to all wells except the "Blank" control. Add 20 µL of assay buffer to the "Blank" wells.

-

Enzymatic Reaction: Incubate the plate for 1 hour at RT with gentle agitation.

-

Washing: Wash the plate three times with 200 µL of TBST buffer.

-

Primary Antibody: Dilute a primary antibody specific for H3K9me2 (e.g., 1:800) in Blocking Buffer. Add 100 µL to each well and incubate for 1 hour at RT.

-

Washing: Repeat the wash step (4.1.8).

-

Secondary Antibody: Dilute an HRP-conjugated secondary antibody (e.g., 1:1000) in Blocking Buffer. Add 100 µL to each well and incubate for 30 minutes at RT in the dark.

-

Washing: Repeat the wash step (4.1.8).

-

Detection: Add 100 µL of a chemiluminescent HRP substrate to each well. Immediately measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting algorithm.

In-Cell Western (ICW) for Cellular H3K9me2 Levels

This protocol outlines the quantification of cellular H3K9me2 levels in response to this compound treatment, a key measure of its target engagement in cells.[7][8][11][12]

Western Blot for Apoptosis Markers in HUVECs

This protocol is for assessing the effect of this compound on apoptosis-related proteins in HUVECs cultured under high-glucose conditions.[6][9][13]

-

Cell Culture and Treatment: Culture HUVECs in high-glucose medium (e.g., 25 mmol/L glucose). Treat cells with desired concentrations of this compound (e.g., 50-200 pM) for 48 hours.

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-50 µg of protein per sample and separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at RT.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, Cleaved-Caspase 3, total Caspase-3, p-Akt, total Akt, and a loading control (e.g., GAPDH).

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at RT.

-

Washing: Repeat the wash step (4.3.8).

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.

-

Analysis: Perform densitometry analysis on the bands using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

References

- 1. A continuous protein methyltransferase (G9a) assay for enzyme activity measurement and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. In Vitro Histone Methyltransferase Assay for G9a Enzymatic Activity in the Presence of Different K9X Peptides. [bio-protocol.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound inhibits high glucose induced apoptosis in HUVEC by targeting Rab4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 8. licorbio.com [licorbio.com]

- 9. researchgate.net [researchgate.net]

- 10. HISTONE H3 LYSINE 9 METHYLTRANSFERASE G9a IS A TRANSCRIPTIONAL COACTIVATOR FOR NUCLEAR RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]

- 12. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoquercitrin protects HUVECs against high glucose-induced apoptosis through regulating p53 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

UNC0321: A Potent Dual Inhibitor of G9a and GLP Histone Methyltransferases

UNC0321 is a highly potent and selective small molecule inhibitor of the euchromatic histone-lysine N-methyltransferases G9a (also known as KMT1C or EHMT2) and G9a-like protein (GLP, also known as KMT1D or EHMT1).[1][2][3][4] These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks that are generally associated with transcriptional repression.[5][6][7] this compound has also been identified to possess anti-apoptotic functions through a separate signaling pathway involving Rab4 and Akt/mTOR.[1][5]

Core Function: Inhibition of G9a and GLP

The primary function of this compound is the direct inhibition of the methyltransferase activity of G9a and GLP. It exhibits picomolar potency against G9a, making it one of the most potent inhibitors discovered to date.[3][8] this compound achieves this by occupying the substrate-binding groove of the enzymes, acting as a competitive inhibitor with respect to the histone substrate and an uncompetitive inhibitor with respect to the S-adenosyl-L-methionine (SAM) cofactor.[9] By blocking the activity of G9a and GLP, this compound leads to a global reduction in the levels of H3K9me2 within cells.[2]

Signaling Pathway of G9a/GLP Inhibition by this compound

The G9a and GLP enzymes typically form a heterodimeric complex to efficiently methylate H3K9.[6][10] This methylation creates binding sites for transcriptional repressor proteins, such as HP1 (Heterochromatin Protein 1), leading to chromatin compaction and gene silencing. This compound disrupts this process at its origin.

Secondary Function: Anti-Apoptosis via Rab4/Akt/mTOR Pathway

In human umbilical vein endothelial cells (HUVECs), this compound has been shown to exhibit anti-apoptotic effects, particularly in high-glucose conditions, by inhibiting the expression of Rab4.[1][5] The reduction in Rab4 leads to the activation of the Akt/mTOR signaling pathway, which promotes cell proliferation and survival.[1][5]

Signaling Pathway of this compound in HUVECs

This pathway highlights a distinct, G9a/GLP-independent mechanism of action for this compound in a specific cellular context.

Quantitative Data

| Parameter | Enzyme/Cell Line | Value | Assay Type | Reference |

| Ki | G9a | 63 pM | Morrison Ki | [1][2][4] |

| IC50 | G9a | 6-9 nM | Biochemical Assays (ECSD, CLOT) | [1][2][3] |

| IC50 | GLP | 15-23 nM | Biochemical Assays (ECSD, CLOT) | [2][3] |

| IC50 | H3K9me2 reduction | MDA-MB-231 cells | 11 µM | In-Cell Western |

Experimental Protocols

In-Cell Western (ICW) Assay for H3K9me2 Levels

This protocol is adapted from methodologies used to assess the cellular potency of G9a inhibitors.[3][11]

-

Cell Culture and Treatment:

-

Seed cells (e.g., MDA-MB-231) in a 96-well plate and grow to confluence.

-

Treat cells with varying concentrations of this compound for 48 hours.

-

-

Fixation and Permeabilization:

-

Fix the cells by adding 150 µL of 3.7% formaldehyde in 1X PBS to each well and incubate for 20 minutes at room temperature.

-

Wash the wells four times for 5 minutes each with 200 µL of 1X PBS containing 0.1% Triton X-100 to permeabilize the cells.

-

-

Blocking:

-

Add 150 µL of a blocking buffer (e.g., 1X PBS with a blocking agent like fish gel solution) to each well.

-

Incubate for 1.5 hours at room temperature with gentle shaking.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against H3K9me2 in an appropriate antibody dilution buffer.

-

Add 50 µL of the diluted primary antibody to each well and incubate for at least 2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation and Staining:

-

Wash the wells four times with 1X PBS containing 0.1% Tween-20.

-

Add 50 µL of a fluorescently labeled secondary antibody (e.g., IRDye 800CW) diluted in antibody dilution buffer.

-

To normalize for cell number, a DNA stain (e.g., DRAQ5) can be included.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Wash the wells a final four times with 1X PBS containing 0.1% Tween-20.

-

Scan the plate using an infrared imaging system.

-

The H3K9me2 signal is normalized to the cell number signal, and IC50 values are calculated.

-

Radioactive Biochemical Assay for G9a Activity

This protocol is based on standard methods for measuring histone methyltransferase activity.[9]

-

Reaction Setup:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.9, 0.5 mM DTT, 0.25 mM PMSF, 2 mM MgCl2), recombinant G9a enzyme, and a histone H3 peptide substrate.

-

Add varying concentrations of this compound to the reaction mixture.

-

-

Initiation of Reaction:

-

Initiate the methyltransferase reaction by adding S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

-

Incubation:

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

-

Termination and Detection:

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the paper multiple times with sodium bicarbonate to remove unincorporated [³H]-SAM.

-

Air-dry the paper.

-

-

Quantification:

-

Measure the amount of incorporated radioactivity using a liquid scintillation counter.

-

The reduction in radioactivity in the presence of this compound is used to determine its inhibitory activity and calculate IC50 values.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G9a/GLP-dependent histone H3K9me2 patterning during human hematopoietic stem cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CAS:1238673-32-9 | G9a inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. biomol.com [biomol.com]

UNC0321: A Potent and Selective Inhibitor of G9a Histone Methyltransferase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UNC0321 is a highly potent and selective small molecule inhibitor of the histone methyltransferase G9a and the closely related G9a-like protein (GLP).[1][2][3][4] As a pivotal epigenetic regulator, G9a-mediated dimethylation of histone H3 at lysine 9 (H3K9me2) is predominantly associated with transcriptional repression.[5][6] Dysregulation of G9a activity has been implicated in the pathogenesis of various diseases, including cancer and diabetic complications, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental methodologies, and its effects on relevant signaling pathways.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of G9a and GLP.[1][2] It is a reversible inhibitor that occupies the peptide binding groove of the enzyme, preventing its interaction with histone substrates.[7] This inhibition leads to a global reduction in H3K9me2 levels, thereby modulating gene expression.[2] While this compound is a powerful tool for in vitro studies, its utility in vivo may be limited by its cellular permeability.[3][7][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and efficacy across various assays and cell lines.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Parameter | Value | Reference |

| G9a | Enzyme-coupled SAH detection (ECSD) | IC50 | 9 nM | [2][3] |

| G9a | Chemiluminescence-based oxygen tunneling (CLOT) | IC50 | 6 nM | [2][3] |

| G9a | - | Ki | 63 pM | [1][2][3][4] |

| GLP | Enzyme-coupled SAH detection (ECSD) | IC50 | 15 nM | [2][3] |

| GLP | Chemiluminescence-based oxygen tunneling (CLOT) | IC50 | 23 nM | [2][3] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| MDA-MB-231 | H3K9me2 reduction | IC50 | 11 µM | [2] |

| HUVEC | Inhibition of Rab4 expression | Concentration | 200 pM | [2] |

| HUVEC | Reduction of glucose-induced apoptosis | Concentration | 50-200 pM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

G9a/GLP Inhibition Assay (Enzyme-Coupled SAH Detection)

This assay quantifies the enzymatic activity of G9a/GLP by measuring the production of S-adenosylhomocysteine (SAH), a product of the methylation reaction.

Materials:

-

Recombinant G9a or GLP enzyme

-

This compound

-

S-adenosylmethionine (SAM)

-

Histone H3 peptide substrate

-

SAH detection kit (e.g., coupled enzyme system that converts SAH to a detectable signal)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microplate, add the G9a/GLP enzyme, the histone H3 peptide substrate, and the this compound dilutions.

-

Initiate the reaction by adding SAM.

-

Incubate the plate at the optimal temperature and time for the enzyme.

-

Stop the reaction and add the components of the SAH detection kit according to the manufacturer's instructions.

-

Measure the signal using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In-Cell Western Assay for H3K9me2 Levels

This assay measures the levels of H3K9me2 within cells following treatment with this compound.

Materials:

-

Cell line of interest (e.g., MDA-MB-231)

-

This compound

-

Cell culture medium and reagents

-

Primary antibody against H3K9me2

-

Primary antibody for normalization (e.g., anti-Histone H3)

-

Infrared-labeled secondary antibodies

-

DRAQ5 or other DNA stain for cell number normalization

-

Imaging system capable of detecting infrared fluorescence

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a range of this compound concentrations for a specified duration (e.g., 48 hours).

-

Fix, permeabilize, and block the cells.

-

Incubate the cells with the primary antibodies against H3K9me2 and the normalization control.

-

Wash the cells and incubate with the appropriate infrared-labeled secondary antibodies.

-

Stain the nuclei with DRAQ5.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for H3K9me2 and normalize it to the control antibody and cell number.

Signaling Pathways and Visualizations

This compound, through its inhibition of G9a, modulates several key signaling pathways implicated in cell survival, proliferation, and apoptosis.

G9a-Mediated Transcriptional Repression

G9a is a primary driver of H3K9 dimethylation, a histone mark that leads to the recruitment of other repressive proteins and the formation of heterochromatin, resulting in the silencing of target genes, including tumor suppressors.

Caption: G9a-mediated transcriptional repression pathway and its inhibition by this compound.

This compound and the Rab4/AKT/mTOR Pathway in HUVECs

In Human Umbilical Vein Endothelial Cells (HUVECs), this compound has been shown to inhibit apoptosis induced by high glucose by downregulating Rab4 and subsequently activating the pro-survival AKT/mTOR pathway.[2][9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:1238673-32-9 | G9a inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound 1238673-32-9 | MCE [medchemexpress.cn]

- 5. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits high glucose induced apoptosis in HUVEC by targeting Rab4 - PubMed [pubmed.ncbi.nlm.nih.gov]

UNC0321: A Technical Guide to a Potent and Selective G9a/GLP Histone Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC0321 is a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), leading to transcriptional repression. Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and key signaling pathways it modulates.

Introduction to this compound and Epigenetic Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including DNA methylation and histone post-translational modifications, play a fundamental role in regulating chromatin structure and gene accessibility. Histone methyltransferases (HMTs) are key enzymes that catalyze the transfer of methyl groups to histone proteins, thereby influencing gene transcription.

G9a and GLP are the primary enzymes responsible for H3K9me1 and H3K9me2 in euchromatin. They exist and function predominantly as a heterodimeric complex. The deposition of H3K9me2 creates a binding site for effector proteins, such as HP1 (Heterochromatin Protein 1), which leads to chromatin compaction and gene silencing. The aberrant activity of G9a and GLP has been linked to the silencing of tumor suppressor genes and developmental pathways, highlighting the therapeutic potential of their inhibitors. This compound emerged from a class of quinazoline-based inhibitors as a highly potent and selective tool for studying the biological functions of G9a and GLP and for exploring their therapeutic potential.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by competing with the histone substrate for binding to the catalytic SET domain of G9a and GLP. This competitive inhibition prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 9 residue of histone H3. The primary molecular consequence of this compound activity is a global reduction in the levels of H3K9me2. This, in turn, leads to a more open chromatin state at G9a/GLP target genes, allowing for the potential reactivation of their transcription.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: In Vitro Biochemical Potency of this compound

| Target | Assay Type | Parameter | Value | Reference |

| G9a | Biochemical | Kᵢ | 63 pM | [1][2] |

| G9a | Biochemical | IC₅₀ | 6-9 nM | [1][2] |

| GLP | Biochemical | IC₅₀ | 15-23 nM | [1][2] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| MDA-MB-231 | H3K9me2 Reduction | IC₅₀ | 11 µM | [1] |

Table 3: Selectivity Profile of this compound Scaffold (represented by UNC0638)

| Target | IC₅₀ (nM) | Fold Selectivity vs. G9a (<15 nM) |

| G9a | <15 | - |

| GLP | 19 | ~1.3 |

| SUV39H2 | >100,000 | >6,667 |

| SETD7 | >100,000 | >6,667 |

| SETD8 | >100,000 | >6,667 |

| PRMT3 | >100,000 | >6,667 |

| JMJD2E | 4,500 | >300 |

Data for UNC0638 is presented as a representative of the selective nature of this inhibitor class.

Signaling Pathways Modulated by this compound

This compound, through its inhibition of G9a/GLP, impacts several downstream signaling pathways and gene expression programs.

Pathway Description:

-

Core Epigenetic Regulation: this compound directly inhibits the G9a/GLP heterodimer, preventing the methylation of Histone H3 at lysine 9 (H3K9). This leads to a decrease in H3K9me2, a mark associated with transcriptional repression.

-

Gene Reactivation: By reducing H3K9me2 levels, this compound can lead to the reactivation of G9a/GLP target genes, including tumor suppressor genes like members of the Mage-a family.

-

Crosstalk with PRC2: G9a/GLP has been shown to physically and functionally interact with the Polycomb Repressive Complex 2 (PRC2). They share a significant number of genomic targets, and G9a's enzymatic activity can modulate the recruitment of PRC2 to a subset of these genes, indicating a cooperative mechanism for gene silencing.

-

Regulation of the Rab4/AKT/mTOR Pathway: In certain cellular contexts, such as Human Umbilical Vein Endothelial Cells (HUVECs), G9a/GLP-mediated repression of Rab4 has been observed. Inhibition of G9a/GLP by this compound can, therefore, lead to increased Rab4 expression. Rab4 is a negative regulator of the pro-survival AKT/mTOR signaling pathway. Thus, by inhibiting G9a/GLP, this compound can indirectly suppress AKT/mTOR signaling, which can contribute to its anti-proliferative and pro-apoptotic effects.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against G9a/GLP in a biochemical setting.

References

UNC0321: A Technical Guide to a Potent G9a/GLP Inhibitor and its Impact on Histone H3K9 Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UNC0321, a potent and selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2/KMT1C) and G9a-like protein (GLP, EHMT1/KMT1D). Through its targeted inhibition, this compound serves as a critical tool for investigating the roles of H3K9 methylation in gene regulation, cellular signaling, and disease pathogenesis. This document details the mechanism of action of this compound, its biochemical and cellular activities, and its effects on downstream signaling pathways. Furthermore, it provides detailed experimental protocols for researchers utilizing this compound and presents key quantitative data in a clear, tabular format. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its application and effects.

Introduction to this compound and H3K9 Methylation

Histone H3 lysine 9 (H3K9) methylation is a key epigenetic modification predominantly associated with transcriptional repression. The enzymes G9a and GLP are the primary writers of H3K9 mono- and dimethylation (H3K9me1 and H3K9me2) in euchromatin. These modifications play crucial roles in various cellular processes, including developmental gene silencing, maintenance of cellular identity, and the suppression of retrotransposons. Dysregulation of G9a and GLP activity has been implicated in numerous diseases, including cancer and neurological disorders.

This compound emerged from structure-activity relationship (SAR) studies of the quinazoline scaffold, building upon earlier inhibitors like BIX01294. It is distinguished by its high potency, with a picomolar inhibition constant (Ki) for G9a, making it one of the most potent G9a inhibitors identified to date. This compound acts as a competitive inhibitor with respect to the histone substrate, occupying the substrate-binding groove of G9a and GLP without interfering with the S-adenosylmethionine (SAM) cofactor binding pocket.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their biochemical and cellular activities.

Table 1: Biochemical Activity of this compound and Comparators

| Compound | Target | Assay Type | IC50 (nM) | Ki (pM) | Reference(s) |

| This compound | G9a | ECSD | 9 | 63 | |

| G9a | CLOT | 6 | |||

| GLP | ECSD | 15 | |||

| GLP | CLOT | 23 | |||

| UNC0224 | G9a | ECSD | 43 | ||

| BIX01294 | G9a | 1900 | |||

| GLP | 700 | ||||

| E72 | G9a | ECSD | 160 | ||

| UNC0638 | G9a | <15 | |||

| GLP | <15 |

ECSD: Enzyme-Coupled SAH Detection; CLOT: Chemiluminescence-based Oxygen Tunneling assay

Table 2: Cellular Activity and Cytotoxicity of this compound and Comparators

| Compound | Cell Line | Parameter | Value (µM) | Incubation Time (h) | Reference(s) |

| This compound | MDA-MB-231 | IC50 (H3K9me2 reduction) | 11 | 48 | |

| MDA-MB-231 | EC50 (Cytotoxicity, MTT) | > 40 | 48 | ||

| UNC0638 | MDA-MB-231 | IC50 (H3K9me2 reduction) | 0.081 | 48 | |

| BIX01294 | MDA-MB-231 | IC50 (H3K9me2 reduction) | 0.5 | 48 |

Signaling Pathways and Cellular Effects

Inhibition of G9a and GLP by this compound leads to a global reduction in H3K9me2 levels, which in turn derepresses the transcription of target genes. This has significant consequences for various signaling pathways and cellular processes.

Rab4/AKT/mTOR Pathway and Apoptosis

In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit high glucose-induced apoptosis. This protective effect is mediated through the targeting of Rab4, a small GTPase involved in endosomal recycling. Inhibition of Rab4 by this compound leads to the activation of the PI3K/AKT/mTOR signaling pathway, which promotes cell proliferation and survival. Specifically, this compound treatment reduces the expression of pro-apoptotic proteins like Bax and Cleaved-Caspase3, while increasing the levels of the anti-apoptotic protein Bcl-2 and promoting the phosphorylation of AKT and mTOR.

p53 Regulation

G9a and GLP can directly methylate the tumor suppressor protein p53 at lysine 373 (K373), leading to its inactivation. By inhibiting G9a/GLP, this compound can prevent this methylation, potentially leading to the reactivation of p53's transcriptional activity. Acetylation of p53 is known to enhance its DNA binding and transcriptional activation of target genes like p21. While the direct effect of this compound on p53 acetylation has not been extensively detailed, the interplay between methylation and acetylation on p53 suggests that G9a/GLP inhibition could indirectly promote p53 acetylation and its tumor-suppressive functions.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Western Blot for H3K9me2

This protocol describes the detection of H3K9me2 levels in cells treated with this compound.

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration (e.g., 48 hours).

-

Wash cells with ice-cold PBS and lyse using RIPA buffer (150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Sonicate briefly to shear chromatin and reduce viscosity.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Sample Preparation and Electrophoresis:

-

Mix 20-30 µg of protein with 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load samples onto a 15% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against H3K9me2 (e.g., 1:1000 dilution) and a loading control (e.g., total Histone H3, 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

-

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol outlines the steps for performing ChIP followed by quantitative PCR to assess H3K9me2 enrichment at specific genomic loci.

-

Cross-linking:

-

Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 125 mM glycine for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells with ice-cold PBS and lyse in ChIP lysis buffer.

-

Sonicate the chromatin to an average fragment size of 200-1000 bp. Verify fragment size by running an aliquot on an agarose gel.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with an anti-H3K9me2 antibody or a negative control IgG overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

-

Washes:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

-

DNA Purification:

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

qPCR Analysis:

-

Perform qPCR using primers specific for target gene promoters and a negative control region.

-

Calculate the enrichment of H3K9me2 as a percentage of the input DNA.

-

In Vitro G9a/GLP Histone Methyltransferase (HMT) Assay

This protocol provides a general framework for an in vitro HMT assay to determine the IC50 of this compound.

-

Reaction Setup:

-

Prepare a reaction mixture containing recombinant G9a or GLP enzyme, a histone H3 peptide substrate (e.g., biotinylated H3 1-21), and varying concentrations of this compound in an appropriate assay buffer.

-

-

Initiation of Reaction:

-

Initiate the methyltransferase reaction by adding the cofactor S-adenosyl-L-methionine (SAM).

-

-

Incubation:

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect the level of H3K9 methylation. This can be achieved through various methods, such as:

-

ELISA-based: Capture the biotinylated peptide on a streptavidin-coated plate and detect the methylated product with an anti-H3K9me2 antibody conjugated to HRP.

-

Radiometric: Use [3H]-SAM as the methyl donor and measure the incorporation of radioactivity into the histone peptide.

-

Luminescence/Fluorescence-based: Utilize coupled enzyme assays that detect the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

-

-

-

Data Analysis:

-

Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Off-Target Effects and Selectivity

This compound exhibits high selectivity for G9a and GLP over other histone methyltransferases. It is reported to be over 40,000-fold more selective for G9a and GLP compared to SET7/9, SET8, PRMT3, and JMJD2E. However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. Comprehensive profiling against a panel of kinases and other epigenetic targets is recommended for specific applications.

Conclusion

This compound is a powerful and selective chemical probe for studying the biological functions of G9a and GLP and the role of H3K9 methylation. Its high potency and well-characterized mechanism of action make it an invaluable tool for researchers in epigenetics, cancer biology, and neurobiology. This guide provides a foundational understanding of this compound's properties and offers detailed protocols to facilitate its effective use in a research setting. Careful consideration of experimental design, including appropriate controls and concentration ranges, will ensure the generation of robust and reliable data.

The Role of UNC0321 in Gene Expression: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0321 is a potent and highly selective small-molecule inhibitor of the euchromatic histone-lysine N-methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2][3] These enzymes are the primary writers of histone H3 lysine 9 mono- and dimethylation (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[4] G9a and GLP often function as a heterodimer and are crucial for silencing gene expression in various biological processes, including embryonic development and cellular differentiation.[4][5] Dysregulation of G9a/GLP activity has been implicated in numerous pathologies, including cancer, making them attractive targets for therapeutic intervention.[4][6] This guide provides a comprehensive technical overview of this compound, its mechanism of action, its effects on gene expression, and detailed protocols for its application in research settings.

Mechanism of Action

This compound exerts its effects on gene expression by directly inhibiting the catalytic activity of G9a and GLP. It is a peptide-competitive inhibitor, meaning it binds to the substrate-binding pocket of the enzymes, preventing them from methylating histone H3 at lysine 9.[7] This inhibition leads to a global reduction in the levels of H3K9me1 and H3K9me2.[1] As H3K9me2 is a key signal for the recruitment of transcriptional repressor complexes and the formation of heterochromatin, its reduction leads to a more open chromatin state and the reactivation of previously silenced genes.[5]

Beyond histones, G9a and GLP have been shown to methylate non-histone proteins, including the tumor suppressor p53.[6][7] Methylation of p53 by G9a at lysine 373 can lead to its inactivation.[6] By inhibiting G9a, this compound can prevent this modification, thereby preserving the tumor-suppressive functions of p53.[6][8]

Quantitative Data

This compound is a highly potent inhibitor of G9a and GLP, with picomolar to low nanomolar activity in biochemical assays. Its cellular potency for reducing H3K9me2 levels is in the low micromolar range.

| Parameter | Enzyme/Cell Line | Value | Assay Type | Reference |

| Ki | G9a | 63 pM | Morrison Ki | [2][6] |

| IC50 | G9a | 6 nM | CLOT | [1] |

| G9a | 9 nM | ECSD | [1] | |

| GLP | 15 nM | ECSD | [1] | |

| GLP | 23 nM | CLOT | [1] | |

| Cellular IC50 | MDA-MB-231 | 11 µM | H3K9me2 Reduction | [1] |

Impact on Gene Expression

For example, in human umbilical vein endothelial cells (HUVECs), treatment with 200 pM this compound for 48 hours significantly inhibits the expression of Rab4.[1] G9a/GLP inhibition has also been shown to upregulate the expression of various tumor suppressor genes that are epigenetically silenced in cancer cells.

Furthermore, G9a/GLP activity is interconnected with key signaling pathways, including the Wnt/β-catenin and p53 pathways. By repressing inhibitors of the Wnt pathway, G9a/GLP can promote its activity. Conversely, this compound treatment can lead to the reactivation of these inhibitors and a subsequent decrease in Wnt signaling. As mentioned, G9a can methylate and inactivate p53, a process that can be reversed by this compound.[6]

Experimental Protocols

Biochemical Histone Methyltransferase (HMT) Assay (Radioactive)

This protocol is adapted for measuring the inhibitory activity of this compound against G9a/GLP using a radioactive filter-binding assay.

Materials:

-

Recombinant human G9a or GLP

-

Histone H3 peptide (1-21) or full-length histone H3

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

This compound

-

2x HMT buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM MgCl2, 2 mM DTT)

-

P81 phosphocellulose filter paper

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mix containing 2x HMT buffer, histone substrate (e.g., 1 µM), and water.

-

Add varying concentrations of this compound (dissolved in DMSO, final concentration ≤1%) to the reaction mix. Include a DMSO-only control.

-

Pre-incubate the enzyme (e.g., 10 nM G9a) with the inhibitor mix for 15 minutes at room temperature.

-

Initiate the reaction by adding [3H]-SAM (e.g., 1 µCi per reaction).

-

Incubate for 30-60 minutes at 30°C.

-

Spot the reactions onto P81 filter paper to stop the reaction.

-

Wash the filter paper 3-4 times with 50 mM NaHCO3 (pH 9.0) to remove unincorporated [3H]-SAM.

-

Rinse with acetone and let the filter paper air dry.

-

Place the filter paper in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein methylation: a new regulator of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

UNC0321: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC0321 is a potent and highly selective small molecule inhibitor of the histone methyltransferase G9a and G9a-like protein (GLP). G9a is frequently overexpressed in various cancers and plays a crucial role in epigenetic gene silencing, including the suppression of tumor suppressor genes. Through its inhibition of G9a/GLP, this compound has emerged as a valuable chemical probe to investigate the biological functions of these enzymes in cancer and as a potential starting point for the development of novel epigenetic therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its impact on key cancer-related signaling pathways.

Core Concepts and Mechanism of Action

This compound is a 2,4-diamino-7-aminoalkoxy-quinazoline derivative that acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of G9a and GLP.[1] By blocking the catalytic activity of these enzymes, this compound prevents the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are key epigenetic marks associated with transcriptional repression.[2][3] The inhibition of G9a/GLP leads to a reduction in H3K9me2 levels at the promoter regions of target genes, resulting in their re-expression.[3][4]

One of the critical non-histone targets of G9a is the tumor suppressor protein p53. G9a can directly methylate p53 at lysine 373 (K373), leading to its inactivation.[5] By inhibiting G9a, this compound can prevent this methylation event, thereby preserving the tumor-suppressive functions of p53.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.

| Parameter | Enzyme/Cell Line | Value | Assay Type | Reference |

| Ki | G9a | 63 pM | Morrison Ki | [1] |

| IC50 | G9a (ECSD) | 9 nM | Enzyme-coupled SAH detection | [1] |

| IC50 | G9a (CLOT) | 6 nM | Chemiluminescence-based oxygen tunneling | [1] |

| IC50 | GLP (ECSD) | 15 nM | Enzyme-coupled SAH detection | [1] |

| IC50 | GLP (CLOT) | 23 nM | Chemiluminescence-based oxygen tunneling | [1] |

| Cellular IC50 | MDA-MB-231 (H3K9me2 reduction) | 11 µM | In-Cell Western | [4] |

Table 1: In Vitro and Cellular Activity of this compound

Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in cancer development and progression.

p53 Signaling Pathway

As mentioned, G9a can methylate and inactivate the tumor suppressor p53.[5] By inhibiting G9a, this compound can restore p53 function, leading to the activation of downstream targets that control cell cycle arrest and apoptosis.

Caption: this compound restores p53 activity by inhibiting G9a-mediated methylation.

Rab4/AKT/mTOR Signaling Pathway

In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit apoptosis by targeting Rab4, a small GTPase involved in endosomal recycling.[4] This leads to the activation of the pro-survival AKT/mTOR signaling pathway. While this observation was made in a non-cancerous cell line, the AKT/mTOR pathway is a critical driver of proliferation and survival in many cancers.

Caption: this compound promotes cell survival by modulating the Rab4/AKT/mTOR pathway.

Epithelial-to-Mesenchymal Transition (EMT)

G9a has been implicated in promoting EMT, a key process in cancer metastasis, by silencing epithelial markers such as E-cadherin.[6][7] While direct studies with this compound on EMT in cancer cells are limited, its ability to inhibit G9a suggests a potential role in reversing the EMT phenotype.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression and phosphorylation status of target proteins.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 - 20 µM) or vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., H3K9me2, p53, p-AKT, total AKT, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Workflow for Western Blot analysis of this compound-treated cells.

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 - 50 µM) or vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

References

- 1. This compound | CAS:1238673-32-9 | G9a inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

UNC0321: A Technical Guide for Research in Diabetic Complications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetes mellitus is a global health crisis, with its chronic complications, particularly vascular damage, being the primary cause of morbidity and mortality.[1] Emerging research has identified epigenetic modifications, such as histone methylation, as critical players in the pathogenesis of these complications.[2][3] This document provides a comprehensive technical overview of UNC0321, a potent and selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[4][5] this compound has demonstrated significant potential in preclinical research for mitigating diabetic vascular complications, primarily through its anti-apoptotic effects in endothelial cells under hyperglycemic conditions.[1][6] This guide details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows to facilitate its application in research and drug development for diabetic complications.

Mechanism of Action: Epigenetic Modulation via G9a/GLP Inhibition

This compound exerts its biological effects by targeting the histone methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1).[7] G9a and GLP typically form a functional heteromeric complex that is crucial for their enzymatic activity.[8][9] This complex is the primary catalyst for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression and the formation of heterochromatin.[2][8]

By inhibiting G9a and GLP, this compound prevents the methylation of H3K9. This reduction in H3K9me2 levels can lead to changes in chromatin structure and alter the expression of downstream genes.[2][6] In the context of diabetic complications, this modulation of gene expression appears to counteract the detrimental effects of high glucose on vascular endothelial cells.[1]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value | Reference |

| G9a | Ki | 63 pM | [4][5][6] |

| G9a (ECSD) | IC50 | 9 nM | [6] |

| G9a (CLOT) | IC50 | 6 nM | [6] |

| GLP (ECSD) | IC50 | 15 nM | [6] |

| GLP (CLOT) | IC50 | 23 nM | [6] |

| H3K9me2 Levels (MDA-MB-231 cells) | IC50 | 11 µM | [6] |

ECSD and CLOT refer to different assay formats.

Table 2: In Vitro Effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) under High Glucose

| Parameter | Treatment | Effect | Reference |

| Apoptosis | High Glucose | Increased | [1] |

| High Glucose + this compound (50-200 pM) | Inhibited glucose-induced apoptosis | [1][6] | |

| Cleaved Caspase-3 Expression | High Glucose | Increased | [1] |

| High Glucose + this compound (50-200 pM) | Reduced expression | [6] | |

| Bax Expression | High Glucose | Increased | [1] |

| High Glucose + this compound (50-200 pM) | Reduced expression | [6] | |

| Bcl-2 Expression | High Glucose | Inhibited | [6] |

| High Glucose + this compound (50-200 pM) | Relieved inhibition | [6] | |

| Cell Proliferation | High Glucose | Inhibited | [6] |

| High Glucose + this compound (50-200 pM) | Relieved inhibition | [1][6] | |

| Rab4 Expression | High Glucose + this compound (200 pM) | Significantly inhibited | [1][6] |

| p-AKT / p-mTOR Expression | High Glucose | Inhibited | [6] |

| High Glucose + this compound (50-200 pM) | Relieved inhibition (Activated pathway) | [1][6] |

Role in Diabetic Vascular Complications

Vascular complications are a hallmark of diabetes, driven by hyperglycemia-induced endothelial cell dysfunction and apoptosis.[1][10] this compound has shown promise in mitigating these effects, particularly in Human Umbilical Vein Endothelial Cells (HUVECs), a common in vitro model for studying vascular biology.[1][6]

Anti-Apoptotic Effects in Endothelial Cells

In HUVECs exposed to high glucose, this compound treatment (at picomolar concentrations) inhibits apoptosis.[1][6] This is achieved by downregulating pro-apoptotic proteins like Cleaved-Caspase3 and Bax, while restoring the levels of the anti-apoptotic protein Bcl-2.[6] Furthermore, this compound relieves the high-glucose-induced suppression of HUVEC proliferation.[6]

The Rab4/AKT/mTOR Signaling Pathway

Research indicates that this compound's protective effects in HUVECs are mediated through the Rab4/AKT/mTOR signaling pathway.[1][6] Transcriptome analysis revealed that this compound treatment significantly inhibits the expression of Rab4, a small GTPase.[1] Overexpression of Rab4 was found to block the anti-apoptotic and pro-proliferative effects of this compound.[1] This suggests that this compound acts by inhibiting Rab4, which in turn leads to the activation of the pro-survival AKT/mTOR pathway, thereby protecting endothelial cells from high-glucose-induced damage.[1][6]

Experimental Protocols

The following protocols are derived from methodologies described in the literature for studying this compound.[1][6]

In Vitro HUVEC Apoptosis and Proliferation Assay

Objective: To assess the effect of this compound on apoptosis and proliferation in HUVECs cultured under high-glucose conditions.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

DMEM (Dulbecco's Modified Eagle Medium) with 5.5 mM glucose (normal glucose)

-

DMEM with 30 mM glucose (high glucose)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

Reagents for Western Blotting (primary antibodies for Bax, Bcl-2, Cleaved-Caspase3, Caspase3, p-AKT, AKT, Rab4, and β-actin; secondary antibodies)

-

Apoptosis detection kit (e.g., Annexin V-FITC/PI)

-

Cell proliferation assay kit (e.g., MTT or BrdU)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture HUVECs in normal glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment:

-

Seed HUVECs into appropriate plates (e.g., 6-well plates for protein analysis, 96-well plates for proliferation assays).

-

Once cells reach ~70-80% confluency, replace the medium.

-

Divide cells into groups: Normal Glucose Control, High Glucose Control, High Glucose + this compound (e.g., 50 pM, 100 pM, 200 pM).

-

Prepare treatment media by adding D-glucose to a final concentration of 30 mM for high-glucose groups. Add this compound from a stock solution to the desired final concentrations. Ensure the final DMSO concentration is consistent and minimal (<0.1%) across all wells.

-

Incubate the cells for 48 hours.[6]

-

-

Apoptosis Analysis (Flow Cytometry):

-

Harvest cells by trypsinization and wash with PBS.

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify early and late apoptotic cells.

-

-

Protein Expression Analysis (Western Blot):

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) system. Quantify band intensity relative to a loading control (e.g., β-actin).[6]

-

-

Proliferation Analysis:

-

Perform an MTT or BrdU assay according to the manufacturer's instructions to assess cell viability and proliferation.

-

In Vivo Administration Protocol (Rodent Model)

Objective: To prepare and administer this compound for in vivo studies in a diabetic animal model.

Disclaimer: This is a general formulation guideline. The optimal dose, frequency, and route of administration must be determined empirically for each specific animal model and experimental design.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline (0.9% NaCl)

Procedure for Preparing Working Solution: This formulation is recommended for fresh, same-day use.[6]

-

Prepare a solvent mixture in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

-

Dissolve the required amount of this compound powder in the DMSO portion first.

-

Add the PEG300 to the DMSO/UNC0321 mixture and mix thoroughly.

-

Add the Tween-80 and mix.

-

Finally, add the saline to reach the final volume and mix until a clear solution is formed.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]

-

Administer to animals via the desired route (e.g., intraperitoneal injection, oral gavage).

Conclusion and Future Directions

This compound is a valuable chemical probe for investigating the role of G9a/GLP-mediated histone methylation in the pathophysiology of diabetic complications. Preclinical data strongly support its protective effects against high-glucose-induced endothelial cell apoptosis, acting through the novel Rab4/AKT/mTOR signaling axis.[1][6] This positions this compound as a promising tool for researchers and a potential starting point for therapeutic development.

Future research should aim to:

-

Validate these findings in various in vivo models of diabetic complications, such as diabetic nephropathy and retinopathy.

-

Elucidate the specific downstream genes regulated by this compound-mediated epigenetic changes in endothelial cells.

-

Explore the potential synergistic effects of this compound with existing diabetes therapies.

-

Conduct pharmacokinetic and toxicology studies to assess its drug-like properties for potential clinical translation.

By providing a deeper understanding of the epigenetic drivers of diabetic complications, research utilizing this compound can pave the way for novel therapeutic strategies to combat this debilitating disease.

References

- 1. This compound inhibits high glucose induced apoptosis in HUVEC by targeting Rab4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epigenetics and Beyond: Targeting Histone Methylation to Treat Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Epigenetic Modifications in Late Complications in Type 1 Diabetes [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of diabetic vascular complications - PMC [pmc.ncbi.nlm.nih.gov]

UNC0321 Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0321 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes play a crucial role in gene silencing through the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). Dysregulation of G9a and GLP has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Biochemical Activity and Selectivity

This compound demonstrates high potency against its primary targets, G9a and GLP, with activity in the picomolar to low nanomolar range. Its selectivity has been evaluated against other histone methyltransferases and a broad panel of kinases.

Histone Methyltransferase Selectivity

This compound exhibits remarkable selectivity for G9a and GLP over other histone methyltransferases. The inhibitory activity of this compound has been quantified using various biochemical assays, primarily the Chemiluminescence-based Oxygen Tunneling (CLOT) assay and the Enzyme-Coupled SAH Detection (ECSD) assay.

| Target | Assay Type | IC50 (nM) | Ki (pM) |

| G9a | CLOT | 6 | - |

| G9a | ECSD | 9 | 63 |

| GLP | CLOT | 23 | - |

| GLP | ECSD | 15 | - |

| SET7/9 | - | > 40,000 | - |

| SET8 | - | > 40,000 | - |

| PRMT3 | - | > 40,000 | - |

| JMJD2E | - | >1000-fold selectivity | - |

Table 1: Biochemical Activity and Selectivity of this compound against Histone Methyltransferases. [1][2][3][4][5]

Kinase Selectivity

While a comprehensive kinome-wide screen for this compound is not publicly available, studies on the closely related analog, UNC0638, which shares the same quinazoline scaffold, provide insights into the likely kinase selectivity. UNC0638 was found to be highly selective against a panel of 24 kinases, showing no significant inhibition. This suggests that this compound is also likely to be highly selective against the kinome.

Cellular Activity

Despite its high biochemical potency, this compound shows significantly lower potency in cellular assays. This is attributed to poor cell membrane permeability. The cellular activity of this compound is typically assessed by measuring the reduction of global H3K9me2 levels.

| Cell Line | Assay Type | IC50 (µM) |

| MDA-MB-231 | In-Cell Western | 11 |

Table 2: Cellular Activity of this compound. [2]

Signaling Pathways

This compound exerts its biological effects by inhibiting the catalytic activity of the G9a/GLP complex, which is a key player in the regulation of gene expression.

Experimental Protocols

Detailed methodologies for the key assays cited are provided below.

Chemiluminescence-based Oxygen Tunneling (CLOT) Assay

The CLOT assay is a homogeneous, non-radioactive method for measuring the activity of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

Protocol:

-

Prepare a reaction mixture containing G9a or GLP enzyme, varying concentrations of this compound, biotinylated histone H3 peptide substrate, and SAM in assay buffer.

-

Initiate the reaction by adding SAM and incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding AlphaLISA acceptor beads conjugated to an anti-H3K9me2 antibody and streptavidin-coated donor beads.

-

Incubate the mixture in the dark to allow for bead proximity binding.

-

Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of dimethylated H3 peptide.

Enzyme-Coupled SAH Detection (ECSD) Assay

The ECSD assay is a continuous, fluorescence-based assay that measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

Protocol:

-

Prepare a reaction mixture containing G9a or GLP enzyme, varying concentrations of this compound, histone H3 peptide substrate, SAM, and a cocktail of coupling enzymes (e.g., SAH hydrolase, adenosine deaminase, and AMP deaminase).

-

The coupling enzymes convert the generated SAH into hypoxanthine.

-

Hypoxanthine is then oxidized, leading to the production of a fluorescent signal.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

In-Cell Western (ICW) Assay for H3K9me2

The In-Cell Western assay is an immunocytochemical method used to quantify protein levels directly in fixed cells in a multi-well plate format.

Protocol:

-

Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for the desired time (e.g., 48 hours).

-

Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking buffer.

-

Incubate the cells with a primary antibody specific for H3K9me2.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Scan the plate using an imaging system to quantify the fluorescence intensity, which is proportional to the level of H3K9me2.

Conclusion

This compound is a highly potent and selective inhibitor of the G9a and GLP histone methyltransferases. Its selectivity against other methyltransferases is excellent. While a comprehensive kinome screen is not available, data from close analogs suggest high selectivity against kinases as well. A significant limitation of this compound is its poor cellular permeability, which results in much lower potency in cellular assays compared to biochemical assays. This technical guide provides a detailed summary of the selectivity profile of this compound and the experimental methods used for its characterization, serving as a valuable resource for researchers in the field of epigenetics and drug discovery.

References

UNC0321 effect on chromatin remodeling

An In-Depth Technical Guide to the Effects of UNC0321 on Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly potent and selective small-molecule inhibitor of the protein lysine methyltransferases G9a and G9a-like protein (GLP). These enzymes are the primary mediators of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression and chromatin compaction. By inhibiting G9a/GLP, this compound serves as a critical chemical probe for elucidating the roles of H3K9me2 in gene regulation, cellular processes, and disease states. This guide provides a comprehensive technical overview of this compound's mechanism of action, its impact on chromatin structure, and detailed protocols for its application in research settings.

Introduction: Chromatin Remodeling and the Role of G9a/GLP

Eukaryotic DNA is packaged into a dynamic structure known as chromatin. The fundamental unit of chromatin, the nucleosome, consists of DNA wrapped around a core of histone proteins. Post-translational modifications of these histones, such as methylation, acetylation, and phosphorylation, play a crucial role in regulating gene expression by altering chromatin accessibility. This process is a cornerstone of epigenetic regulation.[1][2]

The histone methyltransferases G9a (also known as KMT1C or EHMT2) and GLP (KMT1D or EHMT1) are key players in establishing repressive chromatin domains.[3][4] They exist and function primarily as a heterodimeric complex, catalyzing the transfer of methyl groups to histone H3 at lysine 9 (H3K9).[4][5] The resulting dimethylated state, H3K9me2, serves as a binding site for effector proteins like Heterochromatin Protein 1 (HP1), which further promotes chromatin condensation and transcriptional silencing.[5] Given that G9a is frequently overexpressed in various cancers, its inhibition has emerged as a promising therapeutic strategy.[3][6] this compound was developed as a potent chemical tool to specifically inhibit G9a and GLP, thereby enabling the study of H3K9me2-mediated gene silencing.[7][8]

Mechanism of Action of this compound

This compound is a quinazoline-based compound that acts as a substrate-competitive inhibitor of G9a and GLP.[5] It binds to the enzyme's active site, competing with the histone H3 peptide substrate and preventing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM). The primary molecular consequence of G9a/GLP inhibition by this compound is a global reduction in cellular H3K9me2 levels.[3] This decrease in the repressive H3K9me2 mark leads to a more open chromatin state at target gene promoters, facilitating the binding of transcription factors and subsequent gene expression.

Quantitative Data: Potency and Selectivity

This compound exhibits picomolar potency against G9a in biochemical assays and nanomolar potency against both G9a and GLP. However, its cellular potency is significantly lower, a fact attributed to poor membrane permeability, which prompted the development of second-generation inhibitors like UNC0638.[3][8]

Table 1: Biochemical Potency of this compound

| Target | Parameter | Value | Assay Type | Reference |

|---|---|---|---|---|

| G9a | Ki | 63 pM | Morrison Ki | [8][9][10] |

| IC50 | 6 nM | CLOT | [7] | |

| IC50 | 9 nM | ECSD | [7] | |

| GLP | IC50 | 23 nM | CLOT | [7][10] |

| IC50 | 15 nM | ECSD | [7][10] |

CLOT: Chemiluminescence-based Oxygen Tunneling Assay; ECSD: Enzyme-Coupled SAH Detection Assay

Table 2: Cellular Activity of this compound